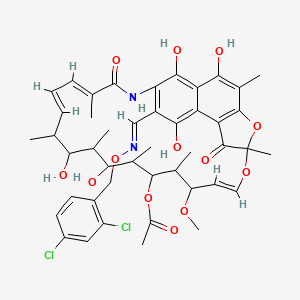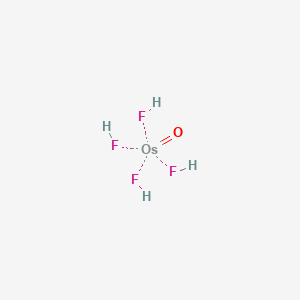
Osmium oxide tetrafluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Osmium oxide tetrafluoride is an inorganic compound with the chemical formula OsOF₄ It is a notable compound of osmium, a transition metal belonging to the platinum group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Osmium oxide tetrafluoride can be synthesized by the reduction of osmium oxide pentafluoride (OsOF₅) on a hot tungsten filament . This method involves the reduction of OsOF₅, which is prepared by the fluorination of anhydrous osmium dioxide .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically involves high-temperature reactions with fluorine gas. The process requires careful control of reaction conditions to ensure the desired product is obtained.
Analyse Chemischer Reaktionen
Types of Reactions: Osmium oxide tetrafluoride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It reacts with halogens like fluorine to form different osmium fluorides .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced using reducing agents like hydrogen or tungsten filaments.
Substitution: Reactions with halogens or other reactive species can lead to the formation of substituted osmium compounds.
Major Products: The major products formed from these reactions include other osmium fluorides and oxides, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Osmium oxide tetrafluoride has several scientific research applications:
Chemistry: It is used in the synthesis of other osmium compounds and as a reagent in various chemical reactions.
Medicine: Research into osmium compounds, including this compound, explores their potential use in medical treatments and diagnostics.
Industry: Osmium compounds are used in industrial applications such as catalysis and materials science.
Wirkmechanismus
The mechanism by which osmium oxide tetrafluoride exerts its effects involves its ability to undergo oxidation and reduction reactions. These reactions can alter the oxidation state of osmium, leading to the formation of various reactive intermediates. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Osmium tetroxide (OsO₄): A highly volatile and toxic compound used in biological staining and organic synthesis.
Osmium dioxide (OsO₂): Another oxide of osmium, known for its stability and use in various chemical reactions.
Osmium tetrafluoride (OsF₄): Similar to osmium oxide tetrafluoride but without the oxygen atom, used in different chemical applications.
Uniqueness: this compound is unique due to its specific combination of osmium, oxygen, and fluorine atoms, which gives it distinct chemical properties and reactivity compared to other osmium compounds. Its ability to participate in various oxidation and reduction reactions makes it a valuable compound in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
38448-58-7 |
|---|---|
Molekularformel |
F4H4OOs |
Molekulargewicht |
286.3 g/mol |
IUPAC-Name |
oxoosmium;tetrahydrofluoride |
InChI |
InChI=1S/4FH.O.Os/h4*1H;; |
InChI-Schlüssel |
NGSUDMWYCZVLCY-UHFFFAOYSA-N |
Kanonische SMILES |
O=[Os].F.F.F.F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


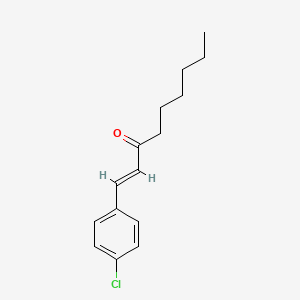
![N-[(1H-Indol-3-yl)(phenyl)methyl]-N-phenylacetamide](/img/structure/B14662876.png)
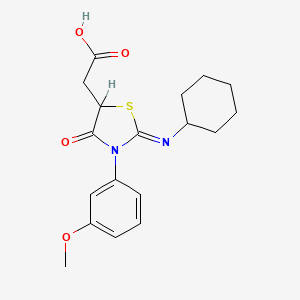

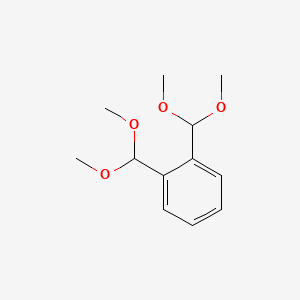
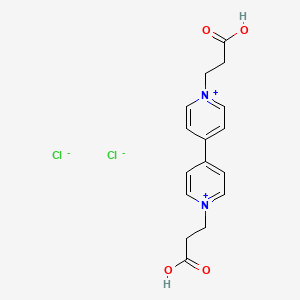

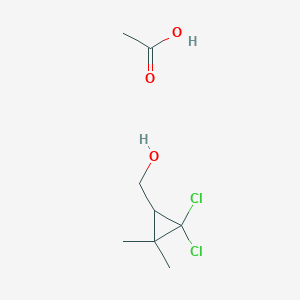
![N-(3-Methylbut-2-en-1-yl)-1H-imidazo[4,5-b]pyridin-7-amine](/img/structure/B14662921.png)


